2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid
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Overview
Description
2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, leading to various biological activities . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 4-chlorophenylacetic acid, possess anticancer properties and can act as a carbon and energy supplement
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Acetic acid moiety attachment:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
2-[1-(4-Chlorophenyl)cyclohexyl]acetic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2-[1-(4-Fluorophenyl)-4,4-difluorocyclohexyl]acetic acid: Contains a fluorophenyl group instead of a chlorophenyl group, which can affect its reactivity and interactions.
2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid: The presence of a bromine atom can lead to different substitution patterns and reactivity.
Uniqueness: The presence of both chlorine and fluorine atoms in 2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4,4-difluorocyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2O2/c15-11-3-1-10(2-4-11)13(9-12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKLRMUYTWFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC=C(C=C2)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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